REACTION_CXSMILES
|
[ClH:1].O1CCOCC1.[CH3:8][C:9]1[C:14]([N:15](C(OC(C)(C)C)=O)[NH:16]C(OC(C)(C)C)=O)=[CH:13][CH:12]=[CH:11][N:10]=1>CC(O)C.C(OCC)C>[ClH:1].[NH:15]([C:14]1[C:9]([CH3:8])=[N:10][CH:11]=[CH:12][CH:13]=1)[NH2:16] |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5.67 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
di-tert-butyl 1-(2-methylpyridin-3-yl)hydrazine-1,2-dicarboxylate
|
Quantity
|
733 mg
|
Type
|
reactant
|
Smiles
|
CC1=NC=CC=C1N(NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 20 mins
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
The resultant precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.N(N)C=1C(=NC=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 362 mg | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |